5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a sulfanyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Chemical Reactions Analysis
5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: Research has explored its potential as an antiviral agent, particularly against tobacco mosaic virus.
Medicine: The compound has shown promise in the development of new pharmaceuticals due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde include:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the chlorophenyl group and thiadiazole ring but differs in its overall structure and reactivity.
4-(4-(4-chlorophenyl)-5-((3-methylbenzyl)sulfanyl)-4H-1,2,4-triazol-3-yl)pyridine: This compound has a similar chlorophenyl group and sulfanyl group but features a triazole ring instead of a pyrazole ring.
Properties
Molecular Formula |
C18H15ClN2OS |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-3-7-15(8-4-12)21-18(17(11-22)13(2)20-21)23-16-9-5-14(19)6-10-16/h3-11H,1-2H3 |
InChI Key |
WZTNLVNKPFQYTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=O)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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